molecular formula C17H16N4O3S2 B11616091 7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-(morpholin-4-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616091
M. Wt: 388.5 g/mol
InChI Key: GFPXWERKRBKJSK-WQLSENKSSA-N
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Description

(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a morpholine ring, and a thiazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the morpholine ring and the thiazolidinone moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone moiety to a thiazolidine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

(5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone moiety, which are known for their diverse biological activities.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar core structure, often studied for their potential as therapeutic agents.

    Morpholine derivatives: Compounds containing a morpholine ring, which are commonly used in medicinal chemistry.

Uniqueness

What sets (5Z)-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of these structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N4O3S2/c1-10-2-3-13-18-14(20-4-6-24-7-5-20)11(16(23)21(13)9-10)8-12-15(22)19-17(25)26-12/h2-3,8-9H,4-7H2,1H3,(H,19,22,25)/b12-8-

InChI Key

GFPXWERKRBKJSK-WQLSENKSSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCOCC4)C=C1

Origin of Product

United States

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